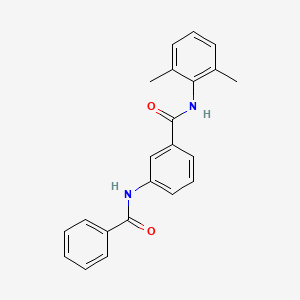

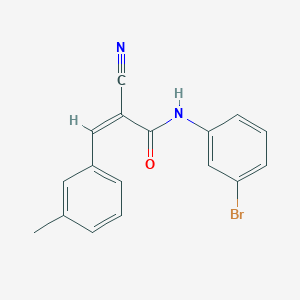

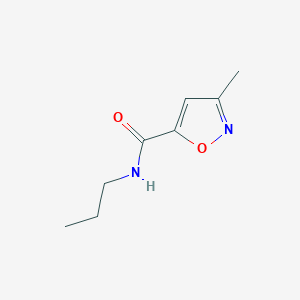

3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide, also known as BDB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a benzamide derivative that is structurally similar to other compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB). BDB has been studied for its potential therapeutic applications, as well as for its psychotropic effects.

Mechanism of Action

The exact mechanism of action of 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide is not fully understood, but it is believed to act primarily as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2B receptors. It may also act as a dopamine receptor agonist. 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It has also been shown to increase levels of certain hormones, such as cortisol and prolactin. 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide has been shown to produce psychotropic effects, including altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been widely studied, which means that there is a significant body of literature available on its properties and effects. However, there are also limitations to its use. 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide is a controlled substance in many countries, which means that it may be difficult to obtain for research purposes. In addition, the psychotropic effects of 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide may make it difficult to study in a laboratory setting.

Future Directions

There are several potential future directions for research on 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide. One area of interest is the potential use of 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide as a therapeutic agent for conditions such as depression and anxiety. Further research is needed to determine the safety and efficacy of 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide for these purposes. Another area of interest is the potential use of 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide in studies investigating the mechanisms of action of other compounds, such as MDMA and related analogs. Finally, further research is needed to better understand the biochemical and physiological effects of 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide and its potential long-term effects on human health.

Synthesis Methods

The synthesis of 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide involves the reaction of 2,6-dimethylaniline with benzoyl chloride, followed by the reaction of the resulting benzoylaniline with 3-nitrobenzoyl chloride. The nitro group is then reduced to an amine using a reducing agent such as iron powder, and the resulting compound is then acylated with benzoyl chloride to yield 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide.

Scientific Research Applications

3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide has been studied for its potential use as a therapeutic agent for various conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential to enhance cognitive function and memory. In addition, 3-(benzoylamino)-N-(2,6-dimethylphenyl)benzamide has been used in studies investigating the mechanisms of action of other compounds, such as MDMA and related analogs.

properties

IUPAC Name |

3-benzamido-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-8-6-9-16(2)20(15)24-22(26)18-12-7-13-19(14-18)23-21(25)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLDIUQEEAGEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzamido-N-(2,6-dimethylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)

![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)